![molecular formula C17H24N4O6 B2754493 ethyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate CAS No. 1021217-16-2](/img/structure/B2754493.png)
ethyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrimidine, which is a class of aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidines can be synthesized through various methods. For instance, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives has been used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has various functional groups attached to it, including an ethyl ester group, a carboxamide group, and a methoxypropyl group .科学的研究の応用
Synthesis of Heterocyclic Compounds
Ethyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate serves as a precursor in the synthesis of various novel heterocyclic compounds. These compounds exhibit significant anti-inflammatory and analgesic activities, highlighting their potential in the development of therapeutic agents. Compounds synthesized from this chemical have shown high inhibitory activity on cyclooxygenase-2 selectivity, comparable to standard drugs like sodium diclofenac, demonstrating their potential in medical applications (Abu‐Hashem et al., 2020).
Antiviral Activity
Research into the antiviral activity of pyrrolo[2,3-d]pyrimidine derivatives related to this compound shows that modifications at specific positions can affect their activity against viruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). This underscores the importance of chemical structure modifications in enhancing antiviral properties, although the presence of an amino group at certain positions is crucial for activity against HCMV (Renau et al., 1996).
Antimicrobial Activity
Derivatives synthesized using this compound have been studied for their antimicrobial properties. These studies have led to the identification of compounds with promising antibacterial and antifungal activities, showcasing the potential for the development of new antimicrobial agents (Hossan et al., 2012).
Catalysis and Organic Synthesis
In the field of catalysis and organic synthesis, this compound has been utilized in the synthesis of various pyrimidine and pyrrole derivatives. These derivatives find applications in the development of catalysts and in the synthesis of complex organic molecules, demonstrating the versatility and utility of this compound in advanced chemical synthesis (Yavari et al., 2002).
作用機序
将来の方向性
Research on pyrimidine derivatives is ongoing, and there is potential for the development of new compounds with enhanced activities. Detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
ethyl 2-[[7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O6/c1-5-27-13(22)10-18-14(23)12-9-11-15(21(12)7-6-8-26-4)19(2)17(25)20(3)16(11)24/h9H,5-8,10H2,1-4H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUKBBAOZGIYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC2=C(N1CCCOC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-diethyl-4-{[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]formamido}butanamide](/img/structure/B2754413.png)
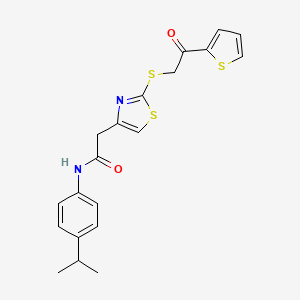
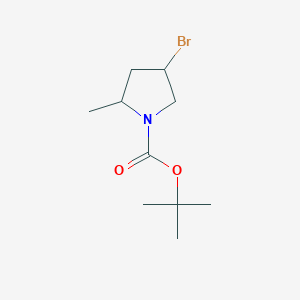
![2-[1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2754416.png)
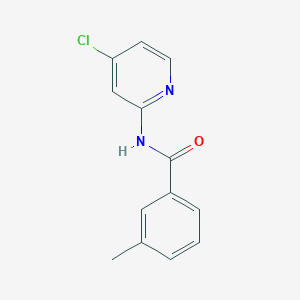
![2-[(1-Oxo-3-phenylpropyl)amino]-3-thiophenecarboxylic acid methyl ester](/img/structure/B2754420.png)

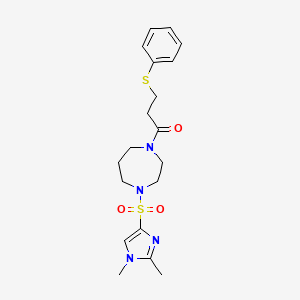
![1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2754425.png)
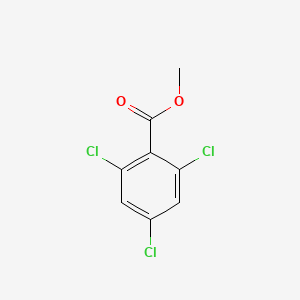
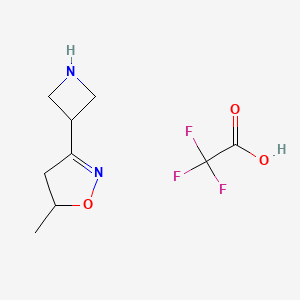
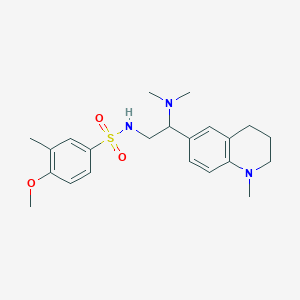
![3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolane](/img/structure/B2754432.png)
![8-Ethoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2754433.png)
